molecular formula C15H18F3NO2 B8416245 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

Cat. No. B8416245
M. Wt: 301.30 g/mol
InChI Key: KRCXZGYVOZSCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07126001B2

Procedure details

To a solution of ester 71 (300 mg, 1.25 mmol) in THF (18 mL) was added a solution of LiOH.H2O (262 mg, 6.24 mmol) in H2O (6 mL) and the suspension was stirred overnight. The mixture was then acidified with HCl (1 N) to pH 2 and then extracted with EtOAc (3×15 mL). The extracts were combined, washed with brine, dried over MgSO4, and filtered. Concentration under reduced pressure left a white solid (211 mg, 0.93 mmol, 75%). To a solution of this acid (109 mg, 0.48 mmol), EDC (111 mg, 0.58 mmol), and DMAP (5 mg) in CH2Cl2 (5 mL) was added aniline (49 μL, 0.53 mmol) and the reaction allowed to proceed overnight. The solution was partitioned between H2O (5 mL) and EtOAc (10 mL). The layers were separated, and the aqueous phase extracted with EtOAc (3×5 mL). The organic portions were combined, washed with brine, dried over MgSO4, and filtered. Evaporation under reduced pressure left a solid which was purified by preparative TLC (30% EtOAC/hexanes) with isolation of the least polar band by EtOAc extraction. The extract was concentrated to give 72 as a yellowish solid (92 mg, 0.31 mmol, 65%). TLC Rf 0.48 (50% EtOAc/hexanes); 1H-NMR (400 MHz, CDCl3) δ 7.51 (d, 2H), 7.32 (t, 2H), 7.10 (t, 1H), 2.72 (t, 2H), 2.36 (t, 2H), 1.72 (m, 4H), 1.40 (m, 4H); 19F NMR (? MHz, CDCl3) −78.40 (s, 3F); MS (APCI+) calcd for C15H19F3NO2 301. found 325 [M+Na]+.
Name
ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
211 mg
Type
reactant
Reaction Step Three
[Compound]
Name
acid
Quantity
109 mg
Type
reactant
Reaction Step Four
Name
Quantity
111 mg
Type
reactant
Reaction Step Four
Quantity
49 μL
Type
reactant
Reaction Step Four
Name
Quantity
5 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:15])[C:11]([F:14])([F:13])[F:12].O[Li].O.Cl.C(Cl)CCl.[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1.O.CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:26]1([NH:25][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:15])[C:11]([F:12])([F:13])[F:14])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
300 mg
Type
reactant
Smiles
COC(CCCCCCC(C(F)(F)F)=O)=O
Name
Quantity
262 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
solid
Quantity
211 mg
Type
reactant
Smiles
Step Four
Name
acid
Quantity
109 mg
Type
reactant
Smiles
Name
Quantity
111 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
49 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
WAIT
Type
WAIT
Details
to proceed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between H2O (5 mL) and EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
WAIT
Type
WAIT
Details
left a solid which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC (30% EtOAC/hexanes) with isolation of the least polar band by EtOAc extraction
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(CCCCCCC(C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.31 mmol
AMOUNT: MASS 92 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.